molecular formula C19H22FN3O3 B2961860 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine CAS No. 2309572-73-2

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Cat. No.: B2961860
CAS No.: 2309572-73-2
M. Wt: 359.401
InChI Key: WQSFKVOJKUHZBK-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperidine ring, a fluoro-methoxybenzoyl group, and a methoxy linker, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13-9-18(22-12-21-13)26-11-14-5-7-23(8-6-14)19(24)15-3-4-17(25-2)16(20)10-15/h3-4,9-10,12,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSFKVOJKUHZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is unique due to its combination of a pyrimidine core with a piperidine ring and a fluoro-methoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring and substituted pyrimidine, suggests interesting biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
IUPAC Name (3-fluoro-4-methoxyphenyl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
InChI Key VPFLYRBVCMXPMH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC)F

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : The piperidine ring is created through reactions involving piperidine-4-carboxylic acid and 3-fluoro-4-methoxybenzoyl chloride.
  • Coupling with Pyrimidine : The piperidine intermediate is coupled with a pyrimidine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification : Final products are purified using techniques like column chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially involving the following mechanisms:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing metabolic pathways.

Case Studies and Research Findings

  • Dopamine Transporter Binding : Research indicates that analogs of piperidine compounds exhibit significant binding affinity to dopamine transporters. Modifications in the alkyl chain length and substitutions can enhance selectivity and potency for dopamine reuptake inhibition .
  • Antineoplastic Activity : Some derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation, with specific analogs demonstrating significant cytotoxicity against various cancer cell lines .
  • Selective Receptor Activity : Studies have revealed that compounds with similar structural features possess selective activity for serotonin receptors, indicating potential applications in treating mood disorders or other neuropsychiatric conditions .

Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine Transporter Binding High binding affinity and selectivity
Antineoplastic Activity Significant cytotoxicity against cancer cells
Serotonin Receptor Activity Selective receptor modulation

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